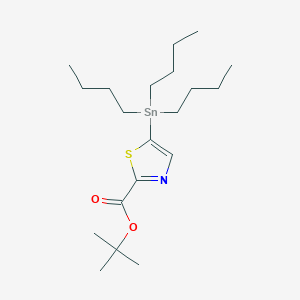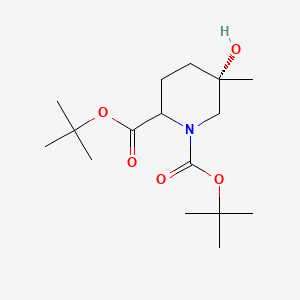
ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with hydroxy and methyl groups, and protected by ditert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate typically involves the protection of the piperidine ring with ditert-butyl ester groups. One common method is the reaction of the corresponding piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of tosylate derivatives.
Scientific Research Applications
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ditert-butyl ester groups provide steric protection, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of rosuvastatin.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate: An antifungal metabolite with a similar tert-butyl phenol moiety.
Uniqueness
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups, along with the ditert-butyl ester protection, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H29NO5 |
|---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m0/s1 |
InChI Key |
SALOJNIUSZBZOH-NBFOKTCDSA-N |
Isomeric SMILES |
C[C@@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




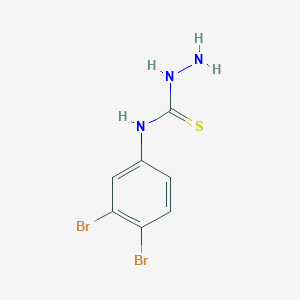
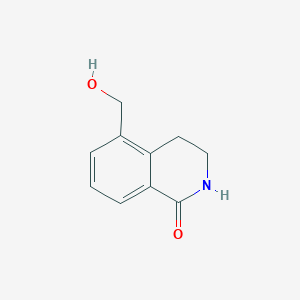

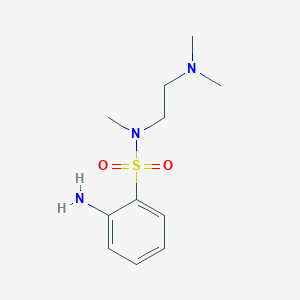

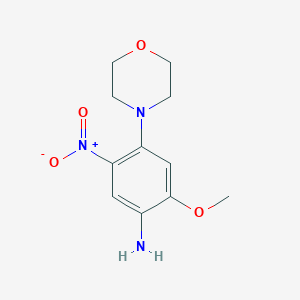
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
